molecular formula C22H17ClN2O6S B11470745 7-{[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-{[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11470745
M. Wt: 472.9 g/mol
InChI Key: CTXICGUBWIEFOB-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of potential applications. Let’s break it down:

    Name: 7-{[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

    Structure: It consists of a benzofuran ring fused with a quinoline ring, along with an oxazole moiety and a sulfanyl group.

    Biological and Pharmaceutical Significance: Quinoline derivatives have been studied extensively due to their natural occurrence and pharmacological activities. This compound’s unique structure makes it intriguing for drug research and development.

Preparation Methods

Synthetic Routes:

    Oxazoloquinolone Synthesis:

    Thiazoloquinoline Synthesis:

Industrial Production:

  • Information on large-scale industrial production methods for this specific compound is limited. research on related quinoline derivatives may provide insights.

Chemical Reactions Analysis

    Reactivity: This compound likely undergoes various reactions due to its functional groups (chlorine, methoxy, oxazole, and benzofuran).

    Common Reagents and Conditions:

    Major Products: These reactions can lead to diverse products, including derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

    Targets: Understanding the molecular targets (e.g., enzymes, receptors) is crucial. Unfortunately, specific data for this compound is scarce.

    Pathways: Investigate potential pathways affected by this compound (e.g., signaling cascades).

Comparison with Similar Compounds

Remember that while this compound shows promise, further research is needed to unlock its full potential

Properties

Molecular Formula

C22H17ClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

7-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H17ClN2O6S/c1-27-17-11-8-30-21(26)15(11)12(18(28-2)20(17)29-3)9-32-22-25-14-7-13(23)10-5-4-6-24-16(10)19(14)31-22/h4-7H,8-9H2,1-3H3

InChI Key

CTXICGUBWIEFOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NC4=CC(=C5C=CC=NC5=C4O3)Cl)OC)OC

Origin of Product

United States

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